molecular formula C22H22O5 B11289642 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B11289642
M. Wt: 366.4 g/mol
InChI Key: ONERJKRFKMWSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4,8-Dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic coumarin derivative with a propanoic acid side chain at the 3-position of the coumarin core. The molecule features a 4-methylbenzyl ether substituent at the 7-position and methyl groups at the 4- and 8-positions (Figure 1).

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

3-[4,8-dimethyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C22H22O5/c1-13-4-6-16(7-5-13)12-26-19-10-8-17-14(2)18(9-11-20(23)24)22(25)27-21(17)15(19)3/h4-8,10H,9,11-12H2,1-3H3,(H,23,24)

InChI Key

ONERJKRFKMWSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Chromen-2-one Core

The chromen-2-one scaffold is synthesized via the Pechmann condensation , a classic method for coumarin derivatives.

Procedure :

  • Starting Materials : 4,8-Dimethylresorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Catalyst : Concentrated sulfuric acid (10 mol%) or ion-exchange resins for greener synthesis.

  • Conditions :

    • Temperature: 80–100°C

    • Solvent: Toluene or acetic acid

    • Duration: 4–6 hours

  • Yield : 65–78%.

Mechanism : Acid-catalyzed cyclodehydration forms the lactone ring.

Attachment of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced via Michael addition or carboxylation .

Method A: Michael Addition

  • Reagents : Acrylic acid (1.2 eq), triethylamine (1.5 eq).

  • Catalyst : DBU (1,8-diazabicycloundec-7-ene, 0.1 eq).

  • Conditions :

    • Solvent: THF

    • Temperature: 25°C (room temperature)

    • Duration: 24 hours

  • Yield : 70–75%.

Method B: Carboxylation

  • Reagents : CO₂ gas (1 atm), n-BuLi (2.0 eq).

  • Conditions :

    • Solvent: Dry THF at −78°C

    • Duration: 2 hours

  • Workup : Quench with HCl (1M) to liberate the carboxylic acid.

  • Yield : 60–68%.

Optimization Strategies for Improved Yield and Purity

Catalytic System Enhancements

  • Microwave-assisted synthesis reduces reaction time for Pechmann condensation from 6 hours to 30 minutes, improving yield to 85%.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency, achieving 95% yield for the 4-methylbenzyl ether.

Solvent and Temperature Effects

ParameterConventional MethodOptimized Method
SolventToluenePEG-400
Temperature (°C)10080
Yield (%)6888

Green solvents like polyethylene glycol (PEG-400) reduce environmental impact while maintaining efficiency.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) mixture yields 99% purity.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent.

Industrial-Scale Production Methods

Continuous Flow Synthesis

  • Reactors : Microfluidic reactors enable precise control over Pechmann condensation, achieving 90% yield at 10 kg/batch.

  • Advantages : Reduced waste, faster heat dissipation, and scalability.

Green Chemistry Approaches

  • Catalyst Recovery : Magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid groups are reused for 10 cycles without loss of activity.

  • Solvent Recycling : >95% recovery of PEG-400 via distillation.

Recent Advances in Synthesis

Enzymatic Catalysis

Lipase-mediated acetylation avoids harsh acids, yielding 80% of the chromen-2-one core under mild conditions (pH 7.0, 37°C).

Photochemical Methods

UV light (254 nm) initiates radical-based alkylation, reducing reaction time for the 4-methylbenzyl ether to 2 hours.

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Problem : Competing O- vs. C-alkylation during ether formation.

  • Solution : Use bulky bases (e.g., KOtBu) to favor O-alkylation.

Side Reactions in Carboxylation

  • Problem : Over-addition of CO₂ leading to dicarboxylic acids.

  • Solution : Strict temperature control (−78°C) and stoichiometric n-BuLi .

Chemical Reactions Analysis

Types of Reactions

3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Pharmaceutical Applications

3-{4,8-Dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has been studied for its significant biological activities, including:

  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, suggesting its potential as an adjunct therapy for chronic inflammatory diseases.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which could be beneficial in combating oxidative stress-related conditions.
  • Anticancer Potential : Studies have shown that it can interact with various biological targets relevant to cancer treatment, making it a candidate for drug development aimed at treating cancer and neurodegenerative disorders .

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique pharmacological profile of this compound. The presence of both propanoic acid and methoxybenzyl groups enhances its biological activity compared to related compounds.

Case Study 1: Anticancer Activity

In a study focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the range of 1.9–7.52 μg/mL against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, showcasing the compound's potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory effects of this compound in animal models of inflammation. The results suggested a significant reduction in inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Compounds Analyzed :

3-(4,8-Dimethyl-2-oxo-7-(prop-2-ynyloxy)-2H-chromen-3-yl)propanoic acid (Compound 6) 7-Substituent: Propargyloxy (small, linear, electron-deficient due to triple bond). Impact: Higher reactivity due to the propargyl group; reduced steric bulk may enhance binding to shallow enzyme pockets.

3-(7-(Benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (Compound 7) 7-Substituent: Benzyloxy (aromatic, moderate lipophilicity).

3-(4,8-Dimethyl-2-oxo-7-(pyridin-4-ylmethoxy)-2H-chromen-3-yl)propanoic acid (Compound 8) 7-Substituent: Pyridin-4-ylmethoxy (polar, basic nitrogen).

3-{7-[(4-Bromophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid () 7-Substituent: 4-Bromobenzyloxy (electron-withdrawing, bulky). Impact: Higher molecular weight (430.04 g/mol vs.

Ethyl 3-(4,8-dimethyl-7-{[4-(2-methyl-2-propanyl)benzyl]oxy}-2-oxo-2H-chromen-3-yl)propanoate () Modification: Ethyl ester (lipophilic) and 4-tert-butylbenzyloxy. Impact: Reduced solubility compared to the carboxylic acid form; tert-butyl group increases steric hindrance.

Physicochemical Properties

Property Target Compound Compound 6 Compound 7 Compound 8
Melting Point (°C) Not reported 190–191 232–233 277–278 Not reported
Rf Value Not reported 0.23 0.23 0.19 Not reported
Molecular Weight (g/mol) ~380 (estimated) 344.34 394.41 411.42 430.04
Solubility Moderate (carboxylic acid) Low (propargyl) Low (benzyl) High (pyridinyl) Low (bromophenyl)

Notes:

  • The target compound’s 4-methylbenzyl group offers intermediate lipophilicity between benzyl (Compound 7) and pyridinyl (Compound 8) substituents.
  • Bromine in ’s analogue increases molecular weight and may enhance binding via halogen interactions but reduces solubility .

Biological Activity

3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromenone derivatives. This compound features a chromenone backbone, which is characterized by a bicyclic structure consisting of a benzopyran ring fused to a carbonyl group. The molecular formula of this compound is C21H24O5C_{21}H_{24}O_5 with a molecular weight of approximately 366.41 g/mol. Its unique structural features contribute to its potential biological activities, making it a subject of interest in pharmaceutical research.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Antioxidant Activity

The compound has also demonstrated antioxidant activity, which is essential for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defenses.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest. Notably, it has been tested against several cancer types, including breast and colon cancer, demonstrating dose-dependent inhibition of tumor growth.

The exact mechanisms of action for this compound are still under investigation, but it is believed to interact with multiple biological targets. These interactions may involve enzyme inhibition and modulation of signaling pathways associated with inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameMolecular FormulaKey Features
3-{4,8-dimethyl-7-[2-methylbenzyl]oxy}-2H-chromen-3-yl propanoic acidC21H24O5C_{21}H_{24}O_5Similar chromenone structure; different alkyl substituent
3-{4-methylbenzyl}-7-hydroxychromen-2-oneC16H16O4C_{16}H_{16}O_4Lacks propanoic acid; focuses on antioxidant activity
7-hydroxyflavoneC15H10O5C_{15}H_{10}O_5A simpler flavonoid structure with potential anti-inflammatory properties

The structural differences among these compounds may influence their pharmacological properties and interactions within biological systems.

Study on Anticancer Activity

In a recent study published in Cancer Research, this compound was tested in vitro against various human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner compared to control groups. The study concluded that further investigation into the compound's mechanism could provide insights into its potential as an anticancer agent.

Research on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers in treated animals compared to untreated controls, suggesting that the compound may serve as a therapeutic agent for inflammatory diseases.

Q & A

Q. Advanced

  • Dose-response studies : Use randomized block designs with split-plot arrangements to manage variables like concentration, exposure time, and biological replicates .
  • Enzyme inhibition assays : Optimize buffer pH (e.g., 7.4 for physiological conditions) and include positive/negative controls (e.g., warfarin for anticoagulant activity comparison).
  • Statistical validation : Apply ANOVA or linear regression to analyze dose-dependent effects, ensuring p < 0.05 for significance .

How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

Q. Advanced

  • Meta-analysis : Compare studies for variables like assay conditions (e.g., DPPH vs. ABTS for antioxidant activity) and compound purity (>95% by HPLC) .
  • Structure-activity relationship (SAR) studies : Test analogs with modified substituents (e.g., halogenation at C-4 enhances anticancer activity, as seen in ethyl 2-{[3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate) .
  • Mechanistic profiling : Use molecular docking to predict binding affinity with targets like COX-2 or topoisomerase II .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced

  • Ester-to-acid hydrolysis : Convert ester derivatives (e.g., ethyl propanoate) to carboxylic acids to enhance hydrophilicity .
  • Co-solvent systems : Use PEG-400 or cyclodextrins for aqueous formulations.
  • Pro-drug approaches : Synthesize methyl or benzyl esters for targeted delivery, as demonstrated in related coumarin-propanoic acid hybrids .

How does the substitution pattern (e.g., 4-methylbenzyloxy group) influence pharmacological activity?

Advanced
Comparative data for structurally similar compounds:

Compound NameSubstitutionActivity ProfileReference
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate4-methyl, ethyl esterModerate cytotoxicity (IC50: 25 µM)
2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid3,4,8-trimethylEnhanced solubility (LogP: 1.24)
This compound4-methylbenzyloxyDual antioxidant/anti-inflammatory

The 4-methylbenzyloxy group enhances lipophilicity (LogP: ~2.8), improving membrane permeability but reducing aqueous solubility. Balancing substitutions (e.g., adding polar groups at C-3) can mitigate this trade-off .

What safety protocols are recommended for laboratory handling?

Q. Basic

  • Engineering controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetone).
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Decontamination : Wash contaminated clothing separately using specialized detergents .

How can computational methods aid in predicting metabolic pathways?

Q. Advanced

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify potential Phase I/II metabolism sites (e.g., hydroxylation at C-5 or glucuronidation of the carboxylic acid group).
  • Docking simulations : Predict interactions with CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., using ethanol/water mixtures).
  • Yield optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .

How to validate the compound’s stability under varying storage conditions?

Q. Advanced

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC (e.g., <5% degradation indicates room-temperature stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.